Head-to-Head RCT: Cafergot 2-Tablet Dose Achieves 33% 2-Hour Headache Response Rate Versus Eletriptan 80 mg (68%) and 40 mg (54%)
In a multicentre, double-blind, randomized, placebo-controlled, parallel-group trial involving 733 migraine patients (IHS criteria), Cafergot (2 tablets = ergotamine tartrate 2 mg + caffeine 200 mg) achieved a 2-hour headache response rate of 33%, defined as improvement from moderate-to-severe to mild or no pain on a 4-point scale. This was significantly lower than eletriptan 40 mg (54%) and eletriptan 80 mg (68%), with p < 0.001 for both comparisons [1]. At 1 hour, Cafergot's headache response was 13%, compared with 29% for eletriptan 40 mg and 39% for eletriptan 80 mg (p < 0.002 for each comparison) [1]. This establishes Cafergot's comparative efficacy baseline relative to a modern triptan in a well-controlled RCT setting.
| Evidence Dimension | Headache response rate (improvement from moderate/severe to mild/none) at 2 hours |
|---|---|
| Target Compound Data | 33% (95% CI not reported in abstract) |
| Comparator Or Baseline | Eletriptan 40 mg: 54%; Eletriptan 80 mg: 68%; Placebo: 22% |
| Quantified Difference | Absolute difference: -21% vs. eletriptan 40 mg; -35% vs. eletriptan 80 mg; +11% vs. placebo; all p < 0.001 |
| Conditions | Multicentre RCT, 733 patients, IHS migraine diagnosis, 4-point headache intensity scale (3=severe, 2=moderate, 1=mild, 0=no pain), single migraine attack treatment, 48-hour washout |
Why This Matters
Procurement decisions requiring comparative efficacy benchmarking against triptans can rely on this RCT data; Cafergot demonstrates measurable but lower early efficacy than eletriptan, which informs patient stratification and formulary positioning.
- [1] Diener HC, Jansen JP, Reches A, Pascual J, Pitei D, Steiner TJ. Efficacy, tolerability and safety of oral eletriptan and ergotamine plus caffeine (Cafergot) in the acute treatment of migraine: a multicentre, randomised, double-blind, placebo-controlled comparison. Eur Neurol. 2002;47(2):99-107. doi:10.1159/000047960 View Source
